

"physical properties of acetic-chloroacetic anhydride"

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Compound of Interest

Compound Name: *Acetic-chloroacetic anhydride*

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An In-Depth Technical Guide to the Physical Properties of **Acetic-Chloroacetic Anhydride**

Abstract

This technical guide provides a comprehensive overview of the physical properties of **acetic-chloroacetic anhydride**, a mixed anhydride of significant interest in organic synthesis. Recognizing the limited availability of experimentally determined data for this specific mixed anhydride, this document presents its computed properties alongside a detailed, comparative analysis of the well-characterized symmetrical analogue, chloroacetic anhydride. The guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the compound's characteristics. It includes a discussion of its synthesis and reactivity, tabulated physical and spectroscopic data, a detailed experimental protocol for melting point determination, and critical safety information for proper handling. The objective is to equip professionals with the necessary knowledge for the effective and safe utilization of this reactive intermediate.

Introduction to Acetic-Chloroacetic Anhydride

Acid anhydrides are a class of reactive organic compounds widely employed as acylating agents in chemical synthesis.^[1] Mixed anhydrides, which are derived from two different carboxylic acids, offer unique reactivity profiles. **Acetic-chloroacetic anhydride** incorporates both the acetyl group from acetic acid and the chloroacetyl group from chloroacetic acid, making it a versatile reagent.

Chemical Identity and Structure

It is crucial to distinguish between the mixed anhydride and its symmetrical counterpart.

- **Acetic-Chloroacetic Anhydride** (Mixed Anhydride)
 - IUPAC Name: acetyl 2-chloroacetate[2]
 - CAS Number: 4015-58-1[2]
 - Molecular Formula: $C_4H_5ClO_3$ [2]
 - Molecular Weight: 136.53 g/mol [2]
 - Structure: Features one acetyl group and one chloroacetyl group linked by an oxygen atom.
- **Chloroacetic Anhydride** (Symmetrical Anhydride)
 - IUPAC Name: (2-chloroacetyl) 2-chloroacetate[3]
 - CAS Number: 541-88-8[3][4][5]
 - Molecular Formula: $C_4H_4Cl_2O_3$ [3][4][5]
 - Molecular Weight: 170.98 g/mol [3]
 - Structure: Features two chloroacetyl groups linked by an oxygen atom.

Significance in Organic Synthesis

As an acylating agent, **acetic-chloroacetic anhydride** is valuable for introducing acetyl and chloroacetyl moieties onto nucleophiles such as alcohols, amines, and thiols. The chloroacetyl group, in particular, is a useful functional handle, as the carbon-chlorine bond is susceptible to nucleophilic substitution, allowing for further molecular elaboration. This reactivity is leveraged in the synthesis of pharmaceuticals and other fine chemicals.[4][6]

Synthesis and Reactivity Overview

The synthesis of mixed anhydrides like **acetic-chloroacetic anhydride** typically involves the reaction of an acid chloride with the salt of a different carboxylic acid.[7] This method prevents the formation of a statistical mixture of symmetrical and mixed anhydrides that can occur from direct dehydration of the two parent acids.

A common synthetic route is the reaction of chloroacetyl chloride with sodium acetate or, conversely, acetyl chloride with sodium chloroacetate.[8]

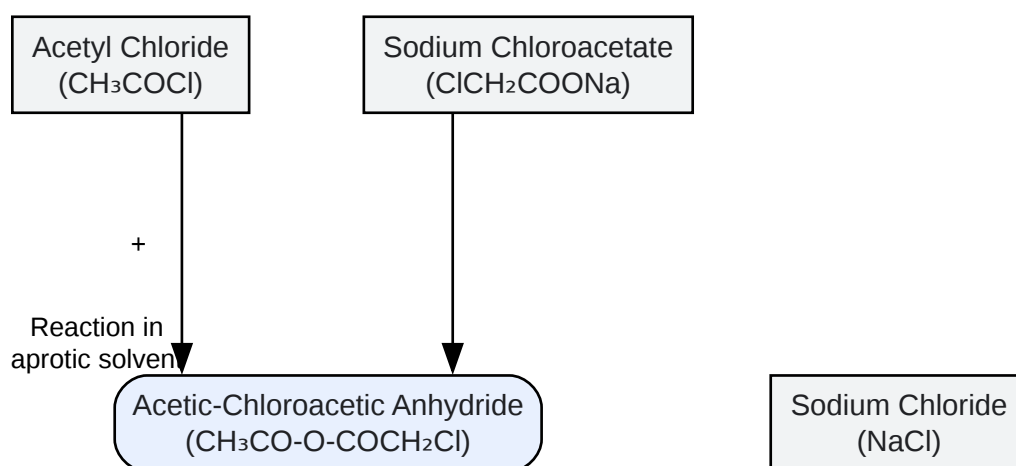


Figure 1: Synthesis of Acetic-Chloroacetic Anhydride

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Caption: Synthesis of **Acetic-Chloroacetic Anhydride**.

Acid anhydrides are highly reactive towards nucleophiles.[9] They readily undergo hydrolysis in the presence of water to yield the corresponding carboxylic acids.[10][11] This moisture sensitivity necessitates handling under anhydrous conditions to maintain purity.[12] The reactivity is generally lower than that of acid chlorides but sufficient for most acylation reactions.[11]

Physical Properties

The physical properties of an anhydride dictate its handling, storage, and application conditions. Due to a scarcity of experimental data for the mixed anhydride, computed values are presented alongside experimentally verified data for its symmetrical analogue for a robust comparison.

Acetic-Chloroacetic Anhydride (Mixed)

The data for the mixed anhydride is primarily derived from computational models.

Property	Value	Source
Molecular Formula	C ₄ H ₅ ClO ₃	PubChem[2]
Molecular Weight	136.53 g/mol	PubChem[2]
XLogP3 (Computed)	0.5	PubChem[2]
Hydrogen Bond Donor Count	0	PubChem[2]
Hydrogen Bond Acceptor Count	3	PubChem[2]
Rotatable Bond Count	3	PubChem[2]

Chloroacetic Anhydride (Symmetrical) - A Comparative Analysis

This symmetrical anhydride is well-characterized, providing a reliable reference for understanding the properties of related structures.

Property	Value	Source(s)
Appearance	Colorless to slightly yellow crystalline solid; prisms from benzene.	PubChem, LookChem[3][4][13]
Odor	Pungent.	PubChem[3]
Melting Point	46 °C to 51 °C	PubChem, Stenutz, DrugFuture[3][5][14]
Boiling Point	203 °C @ 760 mmHg	PubChem, DrugFuture[3][4][14]
120-123 °C @ 20 mmHg	Sigma-Aldrich	
109-110 °C @ 10 mmHg	Indian Journal of Chemical Technology	
Density	1.5494 g/cm ³ @ 20 °C	PubChem, DrugFuture[3][14]
Vapor Pressure	<0.75 mmHg @ 20 °C	Sigma-Aldrich, LookChem[13]
Solubility	Freely soluble in ether and chloroform; slightly soluble in benzene; insoluble in petroleum ether. Reacts with water.	PubChem, LookChem[3][4][13]
Flash Point	143 °C (closed cup)	Sigma-Aldrich

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of anhydrides.

- Infrared (IR) Spectroscopy: Acid anhydrides characteristically show two strong carbonyl (C=O) stretching bands in the IR spectrum, typically between 1740-1850 cm⁻¹. The presence of two bands is due to symmetric and asymmetric stretching modes. For **acetic-chloroacetic anhydride**, one would expect these two distinct peaks, confirming the anhydride functionality.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: For **acetic-chloroacetic anhydride**, two distinct singlets would be expected. One for the methyl protons (CH_3) of the acetyl group (typically ~ 2.2 ppm) and another for the methylene protons (CH_2) of the chloroacetyl group (typically ~ 4.1 - 4.3 ppm).
 - ^{13}C NMR: The spectrum would show signals for the two different carbonyl carbons, the methyl carbon, and the chlorinated methylene carbon. Spectra for chloroacetic anhydride are available for reference.[\[15\]](#)
- Mass Spectrometry: The mass spectrum of chloroacetic anhydride is available in the NIST database, providing fragmentation patterns that can be used for identification.[\[16\]](#)

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties requires meticulous experimental technique, especially given the reactivity of anhydrides.

Safety Precautions for Handling Anhydrides

- Corrosivity and Toxicity: Acid anhydrides are corrosive and can cause severe burns to skin and eyes.[\[17\]](#) They are also toxic if inhaled or ingested.[\[17\]](#)
- Moisture Sensitivity: They react with water, often violently, to produce corrosive acids and may release toxic gases.[\[12\]](#) All handling must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[\[18\]](#)[\[19\]](#)
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like water, alcohols, and bases, under an inert atmosphere if possible.[\[6\]](#)[\[18\]](#)

Protocol: Determination of Melting Point (Capillary Method)

This protocol describes a self-validating method for determining the melting point, a critical indicator of purity.

Objective: To accurately determine the melting range of a solid anhydride sample.

Materials:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Anhydride sample (previously stored in a desiccator)
- Certified melting point standard (e.g., benzophenone)
- Spatula, watch glass

Methodology:

- Apparatus Calibration (Self-Validation Step):
 - Before measuring the sample, confirm the accuracy of the melting point apparatus.
 - Load a capillary tube with a small amount of a certified melting point standard with a known melting point close to the expected value of the anhydride.
 - Determine the melting point of the standard. If the observed value deviates from the certified value, apply a correction factor to all subsequent measurements. This step ensures the trustworthiness of the results.
- Sample Preparation:
 - Perform all sample handling in a low-humidity environment or a glove box to prevent hydrolysis.
 - Place a small amount of the crystalline anhydride on a dry watch glass.
 - Finely crush the sample into a powder.
 - Load the sample into a capillary tube by tapping the open end into the powder until a packed column of 2-3 mm is achieved.

- Measurement:
 - Place the loaded capillary tube into the heating block of the melting point apparatus.
 - Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point.
 - Decrease the heating rate to 1-2 °C per minute as you approach the expected melting point. A slow heating rate is critical for an accurate determination.
 - Record the temperature at which the first drop of liquid appears (T_1).
 - Record the temperature at which the entire sample has melted into a clear liquid (T_2).
 - The melting range is reported as $T_1 - T_2$. A narrow range (e.g., < 2 °C) is indicative of a pure compound.
- Verification:
 - Repeat the measurement with a second sample to ensure reproducibility.
 - If the melting range is broad, it may indicate the presence of impurities, possibly due to hydrolysis. The sample should be repurified (e.g., by recrystallization from a non-polar, aprotic solvent) and re-measured.

Conclusion

Acetic-chloroacetic anhydride is a reactive chemical intermediate with significant potential in organic synthesis. While detailed experimental data on its physical properties remain limited, a strong foundational understanding can be built by leveraging computational data and comparative analysis with its well-characterized symmetrical analogue, chloroacetic anhydride. The protocols and safety information provided in this guide are designed to promote the accurate characterization and safe handling of this compound, enabling researchers to utilize it effectively in their work.

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